molecular formula C23H23N5O3 B6436929 7-methoxy-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2549004-12-6

7-methoxy-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B6436929
CAS No.: 2549004-12-6
M. Wt: 417.5 g/mol
InChI Key: DCMZLHCHXGEWSP-UHFFFAOYSA-N
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Description

The compound “7-methoxy-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one” is a complex organic molecule that falls under the category of heterocyclic compounds . It incorporates a pyrimidopyrimidine scaffold, which has aroused great interest from researchers in the field of medical chemistry due to their privileged biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The compound contains a pyrimidopyrimidine skeleton, which is a key structural motif in many biologically active compounds . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structural complexity. The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, are of interest .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds with similar structures have been found to exhibit various biological activities. For instance, some pyrimidopyrimidine derivatives have shown inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the biological activities exhibited by similar compounds, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

7-methoxy-3-[[1-(4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-31-17-5-6-18-19(12-17)24-15-27(23(18)30)14-16-7-10-26(11-8-16)21-13-22(29)28-9-3-2-4-20(28)25-21/h2-6,9,12-13,15-16H,7-8,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMZLHCHXGEWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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